molecular formula C10H10ClN5 B1276498 N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 879624-53-0

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1276498
CAS RN: 879624-53-0
M. Wt: 235.67 g/mol
InChI Key: XYWGUTRJUZSEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as CMTD, is an important chemical compound used in a variety of scientific research applications. It is a highly versatile compound, with many potential uses in a range of areas, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Urease Inhibition

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause various health issues, such as kidney stones and peptic ulcers. Compounds with a thiourea skeleton, similar to the one , have shown potent inhibitory activity against urease, suggesting potential pharmaceutical applications .

Antibacterial Activity

The compound’s derivatives have been synthesized and evaluated for their antibacterial properties . Specifically, they have been tested against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating its potential use in developing new antibacterial agents .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton —which is structurally related to N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine —plays a crucial role. It is involved in the synthesis of various drugs, including those with anti-inflammatory and antimicrobial properties. This suggests that the compound could be a key intermediate in drug development .

Organic Synthesis

The compound serves as a precursor in organic synthesis , particularly in the Hantzsch thiazole synthesis. This reaction is significant for creating thiazole derivatives, which are important in the development of various drugs .

Computational Chemistry

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: and its derivatives can be used in computational chemistry studies to model interactions with biological targets, predict biological activity, and design new compounds with desired properties .

Enzyme Inhibitory Activity

The compound has been characterized for its enzyme inhibitory activity , particularly against jack bean urease. This activity is measured by the compound’s ability to inhibit the enzyme, which is a critical factor in drug design for diseases related to urease activity .

Drug Discovery

This compound is involved in the drug discovery process, where it can be used to synthesize novel compounds with potential therapeutic effects. Its structural features make it a valuable scaffold for creating new molecules that can be tested for various biological activities .

Chemical Education

Lastly, N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can be used in chemical education to demonstrate principles of medicinal chemistry and drug design. Its applications in urease inhibition and antibacterial activity provide practical examples of how chemical compounds are developed and tested for medical use .

properties

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGUTRJUZSEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424201
Record name N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

879624-53-0
Record name N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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